Methyl 2-(2-bromobenzamido)benzoate
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Overview
Description
Methyl 2-(2-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom and an amide group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with methyl anthranilate. The process includes the following steps:
Esterification: Methyl anthranilate is reacted with 2-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester.
Amidation: The ester is then subjected to amidation using an amine, such as ammonia or a primary amine, under suitable conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Amides or thioethers.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-(2-bromobenzamido)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromobenzoate
- Methyl 2-(2-bromobutanamido)benzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 2-(2-bromobenzamido)benzoate is unique due to the presence of both a bromine atom and an amide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(2-bromobenzamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C10H8BrNO2, features a bromobenzamide moiety that is known to interact with various biological targets. The presence of the bromine atom may enhance its activity by participating in halogen bonding, which can influence molecular recognition processes.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibitors of HDACs can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes .
- Bromodomain Interaction : Compounds with similar structures have been investigated for their ability to inhibit bromodomain proteins, which play a role in recognizing acetylated lysines on histones and non-histone proteins. This interaction can disrupt the transcriptional regulation necessary for cancer cell proliferation .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy varies across different cancer types, with notable activity against breast and colon cancer cells.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that it has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, similar to β-lactam antibiotics, although further studies are required to elucidate the specific pathways involved .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Inhibition Studies : Enzymatic assays reveal that this compound inhibits HDAC-1 and HDAC-2 with varying potency. For instance, at a concentration of 10 µM, it demonstrated an inhibition range from 20% to 70% against these targets .
- Cell Viability Assays : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
- Antimicrobial Efficacy : In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating substantial antibacterial potential .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOMRPXJMWUKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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